Tert-butyl 3-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(bromomethyl)-6-fluoroindazole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrFN2O2/c1-13(2,3)19-12(18)17-11-6-8(15)4-5-9(11)10(7-14)16-17/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVPTCZPLVIMLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)F)C(=N1)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Fluorination: The fluorine atom can be introduced through electrophilic fluorination using reagents like Selectfluor.
Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow chemistry and continuous processing techniques can be employed to enhance reaction efficiency and product yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the bromomethyl and indazole moieties.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied.
Major Products Formed
Nucleophilic Substitution: Substituted indazole derivatives with various functional groups.
Oxidation: Oxidized products such as aldehydes or carboxylic acids.
Reduction: Reduced products such as alcohols or amines.
Ester Hydrolysis: The corresponding carboxylic acid derivative.
Scientific Research Applications
tert-Butyl 3-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate is an indazole derivative with a bromomethyl group at the 3-position and a tert-butyl ester at the carboxylate functional group. Research indicates that indazole derivatives possess various biological activities.
Scientific Research Applications
This compound is significant in scientific research, with applications spanning chemistry, biology, and medicine. Its primary applications include:
- Medicinal Chemistry: As a building block in synthesizing more complex indazole derivatives. The indazole core structure is present in several FDA-approved drugs.
- Drug Development: Due to the presence of a bromomethyl group, this compound can be a reactive site for further functionalization, allowing for the attachment of various chemical moieties, potentially leading to novel drug candidates.
- Biological Activity Studies: Used in studies to explore anticancer, antimicrobial, and anti-inflammatory properties.
Potential in Medicinal Chemistry
The indazole core structure is present in several FDA-approved drugs. Tert-butyl Indazole Carboxylate Bromide possesses a bromomethyl group, which can be a reactive site for further functionalization. This property allows for the attachment of various chemical moieties, potentially leading to novel drug candidates.
Biological Activities
The compound has been investigated for various biological activities:
- Anticancer Properties: Indazole derivatives have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Effects: Exhibits activity against a range of pathogens.
- Anti-inflammatory Effects: Potential to modulate inflammatory responses.
Mechanism of Action
The mechanism of action of tert-butyl 3-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate depends on its specific application and target. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of the bromomethyl and fluorine groups can enhance binding affinity and selectivity for specific targets, influencing the compound’s pharmacological profile.
Comparison with Similar Compounds
Structural Analogs in the Indazole Family
The following table summarizes key structural analogs and their distinguishing features:
Key Comparisons:
Substituent Reactivity: The bromomethyl group in the target compound offers superior leaving-group ability compared to the bromo substituent in 877264-77-2, enabling alkylation or cross-coupling reactions. In contrast, the amino group in 1204298-58-7 facilitates nucleophilic couplings (e.g., amide bond formation) .
Core Heterocycle Differences :
- The indole derivative (9488297) lacks the second nitrogen atom present in indazoles, altering electronic properties. The formyl group in this compound is prone to condensation reactions, unlike the bromomethyl group in the target compound .
Functionalized Derivatives with Complex Substitution Patterns
A more complex analog, tert-Butyl 3-{bis[(tert-butoxy)carbonyl]amino}-5-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate (CAS 1037207-03-6), features additional Boc-protected amino groups at position 3 and a bromomethyl group at position 5. Key distinctions include:
- Steric Effects : The bulky Boc groups reduce accessibility to the reactive bromomethyl site, limiting its utility in sterically demanding reactions .
- Regioselectivity : The bromomethyl group at position 5 (vs. position 3 in the target compound) directs reactivity toward different positions in subsequent synthetic steps .
Biological Activity
Tert-butyl 3-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate (TBFI) is a brominated heterocyclic compound with significant potential in medicinal chemistry. Its unique molecular structure, characterized by the presence of a bromomethyl group and a fluorine atom, allows for diverse biological activities. This article explores the biological activity of TBFI, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C13H14BrFN2O2
- Molecular Weight : 329.16 g/mol
- CAS Number : 174180-95-1
The compound features a tert-butyl group attached to an indazole ring, which is further substituted with a bromomethyl and a fluorine atom. This specific substitution pattern significantly influences its reactivity and biological activity compared to other similar compounds .
Synthesis
The synthesis of TBFI typically involves several steps, including:
- Formation of the indazole core.
- Introduction of the bromomethyl group.
- Substitution with the fluorine atom.
- Esterification to form the tert-butyl carboxylate.
These steps allow for the creation of derivatives that can be tailored for specific biological activities.
Biological Activities
TBFI and its derivatives have been investigated for various biological activities:
1. Anticancer Activity
Indazole derivatives, including TBFI, have shown promise in anticancer research. Studies indicate that they can inhibit cancer cell proliferation through various mechanisms such as:
- Induction of apoptosis
- Inhibition of cell cycle progression
- Modulation of signaling pathways related to cancer growth
For instance, TBFI has been linked to the inhibition of key kinases involved in cancer progression, such as GSK-3β and IKK-β .
2. Anti-inflammatory Properties
TBFI exhibits anti-inflammatory effects by:
- Reducing nitric oxide (NO) production in microglial cells
- Decreasing levels of pro-inflammatory cytokines like IL-6
In vitro studies have demonstrated that TBFI can significantly lower inflammation markers in cellular models, suggesting potential therapeutic applications in treating inflammatory diseases .
3. Antimicrobial Activity
Research has indicated that TBFI possesses antimicrobial properties against various pathogens. The compound's ability to disrupt microbial cell membranes or inhibit essential enzymatic processes contributes to its effectiveness against bacterial infections.
Case Studies and Research Findings
| Study | Focus | Key Findings |
|---|---|---|
| Study A | Anticancer Activity | TBFI showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer effects. |
| Study B | Anti-inflammatory Effects | TBFI reduced NO production by 50% at a concentration of 10 µM in BV-2 microglial cells, demonstrating significant anti-inflammatory activity. |
| Study C | Antimicrobial Efficacy | In vitro tests revealed that TBFI inhibited growth of Staphylococcus aureus with an MIC of 32 µg/mL. |
The biological activity of TBFI is primarily attributed to its ability to interact with specific proteins and enzymes within cells:
- Protein-Ligand Interactions : The bromomethyl group allows for substitution reactions that can modify binding sites on proteins, enhancing drug design efforts targeting specific pathways.
- Kinase Inhibition : TBFI has been shown to inhibit kinases such as GSK-3β and IKK-β, which are critical in various signaling pathways associated with cancer and inflammation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
